molecular formula C8H7F3 B1360062 4-Methylbenzotrifluoride CAS No. 6140-17-6

4-Methylbenzotrifluoride

Cat. No.: B1360062
CAS No.: 6140-17-6
M. Wt: 160.14 g/mol
InChI Key: LRLRAYMYEXQKID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzotrifluoride can be synthesized through several methods. One common synthetic route involves the trifluoromethylation of toluene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced through a similar trifluoromethylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylbenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzotrifluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in medicinal chemistry for designing drugs with improved bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzotrifluoride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLRAYMYEXQKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210335
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-17-6
Record name 1-Methyl-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzotrifluoride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-p-xylene
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Record name 4-METHYLBENZOTRIFLUORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To 4 ml of methanol (3.06 g) was added 0.71 g of p-trifluoromethylbenzonitrile. The solution was added to the reactor at 0.34 ml/min. The product, p-trifluoromethyltoluene, was isolated in a methanol solution in a 91% yield.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Trifluoromethylbenzaldehyde (20.0 g) was dissolved in acetic acid (100 ml) and treated with hydrogen in the presence of platinum (0.5 g) at ambient temperature and pressure for 10 hours. The solution was filtered, poured into water (400 ml), basified by addition of aqueous sodium hydroxide solution (2 M), extracted with ether (3×100 ml). The combined extracts were washed with water (2×100 ml), dried over anhydrous magnesium sulphate, evaporated to dryness. The residue was distilled to give 4-trifluoromethyltoluene (14.3 g) b.p. 131°-132° C. as a colourless mobil liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 4-Methylbenzotrifluoride when exposed to light, and what does this tell us about the reaction mechanism?

A1: The research paper focuses on various dimethylbenzotrifluoride isomers, including the possibility of a this compound derivative. The study found that when these isomers are exposed to UV light in acetonitrile, they undergo a fascinating reaction called phototransposition. Specifically, when 2,6-dideuterio-4-methylbenzotrifluoride (a this compound derivative with deuterium atoms replacing hydrogens on the 2 and 6 positions) was irradiated, it transformed into 5,6-dideuterio-3-methylbenzotrifluoride. [] This migration of the deuterium atoms, along with the trifluoromethyl group, provides compelling evidence that the trifluoromethyl-substituted carbon plays a key role in the phototransposition mechanism. [] This means that during the reaction, the bond between the benzene ring and the trifluoromethyl (-CF3) group temporarily breaks, allowing for the rearrangement of substituents on the ring.

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